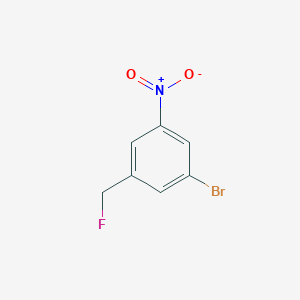

3-Bromo-5-nitrobenzyl fluoride

Description

BenchChem offers high-quality 3-Bromo-5-nitrobenzyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-nitrobenzyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO2 |

|---|---|

Molecular Weight |

234.02 g/mol |

IUPAC Name |

1-bromo-3-(fluoromethyl)-5-nitrobenzene |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4H2 |

InChI Key |

STZJGAGABSRWHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)CF |

Origin of Product |

United States |

Halide Exchange from 3 Bromo 5 Nitrobenzyl Bromide:

This approach first involves the benzylic bromination of 3-bromo-5-nitrotoluene (B1266673) to yield 3-bromo-5-nitrobenzyl bromide . This radical substitution is typically initiated by light or a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. scientificupdate.comgoogle.com

The resulting 3-bromo-5-nitrobenzyl bromide can then undergo a halide exchange reaction to introduce fluorine. A variety of fluorinating agents can be employed for this purpose. Modern methods often utilize a combination of a fluoride (B91410) salt, such as silver fluoride (AgF), and an activating agent like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) in an appropriate solvent like acetonitrile. rsc.orgnii.ac.jp This combination enhances the solubility and nucleophilicity of the fluoride ion, facilitating the displacement of the bromide. rsc.org

| Precursor | Reagents | Key Conditions | Product |

| 3-Bromo-5-nitrotoluene | N-Bromosuccinimide (NBS), Benzoyl peroxide | CCl₄, heat/light | 3-Bromo-5-nitrobenzyl bromide |

| 3-Bromo-5-nitrobenzyl bromide | AgF, Et₃N·3HF | Acetonitrile, room temperature | 3-Bromo-5-nitrobenzyl fluoride |

Deoxyfluorination of 3 Bromo 5 Nitrobenzyl Alcohol:

Nitration Strategies on Halogenated Toluene (B28343) Frameworks

The introduction of a nitro group onto a halogenated toluene precursor is a key step in many potential synthetic routes to 3-Bromo-5-nitrobenzyl fluoride. The success of this electrophilic aromatic substitution is highly dependent on the directing effects of the substituents already present on the aromatic ring.

Directed nitration involves the use of specific reagents and conditions to favor the formation of the desired isomer. A common method for nitration is the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

In a hypothetical synthesis starting from 3-bromotoluene, the nitration step would be guided by the directing effects of the bromo and methyl groups. Both groups are ortho, para-directors. However, the methyl group is an activating group, while the bromo group is a deactivating group. This difference in electronic influence affects the rate and position of nitration.

The regioselectivity of nitration is governed by the electronic nature of the substituents on the benzene (B151609) ring. Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, and direct incoming electrophiles to the ortho and para positions. Deactivating groups, with the exception of halogens, decrease the ring's reactivity and direct incoming electrophiles to the meta position. Halogens are an exception as they are deactivating yet ortho, para-directing.

For the synthesis of a 1-bromo-3-nitro-5-substituted pattern, the directing effects must align to produce the desired isomer. For instance, in the bromination of nitrobenzene, the nitro group, a strong deactivating and meta-directing group, forces the incoming bromine to the meta position, yielding 3-bromonitrobenzene. nih.gov Similarly, if one were to nitrate (B79036) 3-bromotoluene, the activating methyl group would primarily direct the nitration to its ortho and para positions, while the deactivating bromo group would direct to its ortho and para positions. The interplay of these effects would lead to a mixture of products, highlighting the challenges in achieving specific substitution patterns through direct nitration of certain precursors.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -CHO (Aldehyde) | Deactivating | Meta |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

Multi-step Synthetic Sequences

Due to the challenges of controlling regioselectivity in single-step reactions, multi-step synthetic sequences are often employed to construct complex molecules like 3-Bromo-5-nitrobenzyl fluoride. These routes allow for the strategic introduction and modification of functional groups.

A versatile method for the synthesis of substituted aromatic compounds involves the use of aniline (B41778) precursors and diazotization reactions. The amino group of an aniline can be converted into a diazonium salt, which is a highly useful intermediate that can be substituted with a wide variety of functional groups, including halogens and nitro groups, through Sandmeyer or related reactions.

A plausible route to 3-Bromo-5-nitrobenzyl fluoride could begin with 3-bromo-5-aminotoluene. The amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, followed by treatment with a nitrite source in the presence of a copper catalyst to introduce the nitro group. The final step would involve the conversion of the methyl group to a fluoromethyl group. Alternatively, a patent for a similar compound, 2-bromo-5-fluorobenzotrifluoride, describes a diazotization reaction of 3-trifluoromethyl-4-bromaniline with hydrochloric acid and sodium nitrite. google.com This highlights the industrial applicability of diazotization routes in synthesizing halogenated aromatic compounds.

Another common strategy involves the functionalization of a benzene ring bearing an aldehyde or alcohol group. These intermediates can be readily transformed into the desired benzyl fluoride. A likely synthetic pathway for 3-Bromo-5-nitrobenzyl fluoride starts with the commercially available 3-bromo-5-nitrobenzaldehyde (B1283693). sigmaaldrich.comnih.gov

This multi-step synthesis would proceed as follows:

Reduction of the Aldehyde: The aldehyde group of 3-bromo-5-nitrobenzaldehyde is reduced to a primary alcohol, yielding 3-bromo-5-nitrobenzyl alcohol. This reduction can be achieved using a mild reducing agent such as sodium borohydride (B1222165) to avoid reduction of the nitro group.

Fluorination of the Alcohol: The resulting benzyl alcohol is then converted to the target compound, 3-Bromo-5-nitrobenzyl fluoride. This transformation can be accomplished using a variety of fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a common reagent for this type of nucleophilic fluorination. tcichemicals.com

Table 2: Synthetic Route from an Aldehyde Intermediate

| Step | Starting Material | Reagents | Product |

| 1 | 3-Bromo-5-nitrobenzaldehyde | Sodium borohydride (NaBH₄), Methanol (MeOH) | 3-Bromo-5-nitrobenzyl alcohol |

| 2 | 3-Bromo-5-nitrobenzyl alcohol | Diethylaminosulfur trifluoride (DAST), Dichloromethane (CH₂Cl₂) | 3-Bromo-5-nitrobenzyl fluoride |

In the synthesis of multifunctional molecules, it is often necessary to temporarily block, or "protect," a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal.

For example, in a synthetic route that requires the nitration of a molecule containing an amino group, the amino group must be protected. The amino group is highly susceptible to oxidation by the nitrating mixture and is also a strong activating group, which could lead to undesired polysubstitution. A common strategy is to protect the amine as an acetamide (B32628) by reacting it with acetic anhydride. The acetyl group is less activating and more sterically hindering, which can help to direct the nitration to the desired position. After the nitration step, the acetyl group can be removed by hydrolysis to regenerate the amine. This strategy is mentioned in patents for the synthesis of related compounds, such as 3-bromo-5-trifluoromethylaniline, where an acetylation step is employed before nitration. google.com

Similarly, if a reaction needs to be performed on a molecule containing a hydroxyl group that might interfere, the hydroxyl group can be protected, for instance, as a silyl (B83357) ether.

Table 3: Common Protecting Groups for Relevant Functional Groups

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Amine (-NH₂) | Acetyl | Ac | Acetic anhydride | Acid or base hydrolysis |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) | |

| Alcohol (-OH) | tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) |

| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

An article focusing on the chemical compound 3-Bromo-5-nitrobenzyl fluoride is detailed below.

Synthesis and Manufacturing

Detailed, peer-reviewed synthetic procedures for 3-Bromo-5-nitrobenzyl fluoride (B91410) are not available in the scientific literature. The compound is listed by several chemical suppliers, indicating that synthetic routes have been developed, but these are likely proprietary and not publicly disclosed.

General synthetic strategies for analogous compounds, such as the fluorination of a corresponding benzyl (B1604629) alcohol or the bromination and nitration of a benzyl fluoride precursor, can be hypothesized. For example, the synthesis of 4-nitrobenzyl fluoride has been achieved by treating 4-nitrobenzyl alcohol with diethylaminosulfur trifluoride. A similar approach could potentially be adapted for the synthesis of 3-Bromo-5-nitrobenzyl fluoride from the corresponding alcohol. Another general method involves the multi-step synthesis from simpler aromatic precursors, as demonstrated for 3-bromo-2-fluoronitrobenzene. However, a specific, validated synthetic route for 3-Bromo-5-nitrobenzyl fluoride remains to be published.

Derivatization and Advanced Functionalization Strategies for 3 Bromo 5 Nitrobenzyl Fluoride

The strategic functionalization of 3-Bromo-5-nitrobenzyl fluoride (B91410) offers a versatile platform for creating a diverse array of complex molecules. The presence of three distinct reactive sites—the bromo substituent, the nitro group, and the benzylic fluoride—allows for a wide range of chemical modifications. These transformations are critical for applications in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. This article explores advanced derivatization strategies, including cross-coupling reactions, modifications at the halogenated and benzylic positions, and alterations of the nitro group.

Applications in Research and Industry

Retrosynthetic Disconnection Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

Halogen-Based Disconnections

A primary retrosynthetic strategy involves the disconnection of the carbon-halogen bonds. The benzylic fluoride can be traced back to a corresponding benzyl alcohol or benzyl bromide. The aryl bromide can be envisioned as arising from the electrophilic bromination of a nitrotoluene precursor. This leads to two potential precursors: 3-bromo-5-nitrobenzyl alcohol or 3-bromo-5-nitrobenzyl bromide .

Nitro Group Disconnections

Alternatively, the nitro group can be disconnected. This suggests a synthetic route starting from a bromo-benzyl fluoride precursor that undergoes nitration. However, controlling the regioselectivity of the nitration to obtain the desired 1,3,5-substitution pattern can be challenging due to the directing effects of the existing substituents.

Benzylic Moiety Disconnections

Finally, the entire benzylic moiety can be disconnected from the aromatic ring. This would involve the functionalization of a 1-bromo-3,5-dinitrobenzene (B94040) or a related derivative. This approach is generally less common and can present its own set of synthetic hurdles.

Based on this analysis, the most logical and commonly employed synthetic route proceeds through the formation of a suitably substituted toluene (B28343) derivative, followed by functionalization of the methyl group.

Direct Halogenation Approaches

Direct halogenation methods offer a practical means to introduce the bromine and fluorine atoms onto the aromatic ring and the benzylic position, respectively.

Regioselective Bromination of Substituted Toluene Precursors

The key starting material for the synthesis of 3-Bromo-5-nitrobenzyl fluoride is often 3-bromo-5-nitrotoluene (B1266673) . This intermediate can be synthesized through the regioselective bromination of 3-nitrotoluene . The nitro group is a meta-director in electrophilic aromatic substitution, guiding the incoming bromine atom to the 5-position.

A common method for this transformation involves the use of bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction is typically carried out in a suitable solvent, and the reaction conditions are controlled to favor the formation of the desired isomer. While the primary product is 3-bromo-5-nitrotoluene, other isomers may be formed as byproducts. chemicalbook.com

| Starting Material | Reagents | Key Conditions | Product |

| 3-Nitrotoluene | Br₂ / FeBr₃ | Inert solvent | 3-Bromo-5-nitrotoluene |

Introduction of the Fluorine Atom via Halide Exchange or Deoxyfluorination

Once 3-bromo-5-nitrotoluene is obtained, the next step is the introduction of the fluorine atom at the benzylic position. This can be achieved through two primary methods: halide exchange from a benzyl bromide or deoxyfluorination of a benzyl alcohol.

Applications As a Molecular Building Block in Synthetic Chemistry

Scaffold for the Synthesis of Complex Organic Molecules

The compound's structure is an ideal starting point for building more complex chemical entities. Classic benzyl (B1604629) bromides, for instance, are well-established electrophiles used not just for simple nucleophilic substitution but also as precursors for cross-coupling reactions and in photoinduced processes. nih.gov The presence of additional functional groups, as in 3-Bromo-5-nitrobenzyl fluoride (B91410), expands this utility significantly.

3-Bromo-5-nitrobenzyl fluoride is exceptionally well-suited for creating polysubstituted benzene (B151609) derivatives, which are crucial components in pharmaceuticals and agrochemicals. nih.govlibretexts.org The synthetic strategy often involves a retrosynthetic analysis where the order of introducing or modifying the functional groups is key. libretexts.org

The three reactive sites can be addressed sequentially:

The Bromo Group: This site is a prime candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide variety of carbon-based substituents (alkyl, aryl, alkynyl groups), forming new carbon-carbon bonds.

The Nitro Group: The nitro group can be readily reduced to an aniline (B41778) (amino group) using standard reagents like zinc or tin in the presence of acid. nih.gov This newly formed amino group can then be further functionalized through acylation, alkylation, or diazotization, opening pathways to a vast array of other derivatives.

The Benzyl Fluoride Group: The benzylic position is activated towards nucleophilic substitution, allowing the introduction of various nucleophiles. The fluorine atom can be displaced by oxygen, nitrogen, or sulfur-based nucleophiles. rsc.org

This multi-handle approach allows for a diversity-oriented synthesis, where a single starting material can be converted into a library of complex, polyfunctional aromatic compounds.

The ability to perform selective and sequential reactions makes 3-Bromo-5-nitrobenzyl fluoride suitable for integration into larger, more advanced molecular architectures. Its role as a versatile building block is evident in its potential to connect different molecular fragments. For example, a cross-coupling reaction at the bromine position followed by the reduction of the nitro group and subsequent amide coupling can link three different molecular components in a controlled manner. This step-wise functionalization is essential in the total synthesis of natural products and the construction of complex drug molecules.

Precursor for Advanced Chemical Probes

The unique electronic and chemical properties of 3-Bromo-5-nitrobenzyl fluoride make it a promising precursor for sophisticated chemical probes used in chemical biology and medical imaging.

The fluorine-18 (B77423) (¹⁸F) isotope is one of the most important radionuclides for Positron Emission Tomography (PET), a powerful in-vivo imaging technique. acs.org The development of novel PET tracers often relies on the late-stage introduction of ¹⁸F into a molecule. nih.gov

3-Bromo-5-nitrobenzyl fluoride is a potential precursor for ¹⁸F-labeling through two main pathways:

Nucleophilic Aromatic Substitution (SNA_r_): The benzene ring is "activated" by the electron-withdrawing nitro group, which facilitates the displacement of a leaving group on the ring by nucleophilic [¹⁸F]fluoride. While the compound already contains a fluorine atom, the bromine atom can be replaced in a halide exchange reaction. More commonly, a precursor with a better leaving group (like a nitro or trimethylammonium group) at the bromine's position would be used. The general strategy is widely applied for synthesizing ¹⁸F-labeled arenes, especially on electron-deficient rings. nih.gov

Labeling via Analogues: A structurally similar compound, 3-azido-5-nitrobenzyl-[¹⁸F]fluoride, has been developed for use as a photo-conjugatable labeling agent. This highlights the utility of the 3-substituted-5-nitrobenzyl scaffold in radiochemistry. The synthesis involves introducing the [¹⁸F]fluoride at the benzylic position.

The ability to incorporate ¹⁸F makes this molecular scaffold highly valuable for developing new PET probes for imaging biological processes, such as receptor density or enzyme activity, in living subjects. acs.org

Photoactivatable compounds, often called "caged" compounds, are molecules whose function is masked by a photolabile protecting group. Light is used as an external trigger to release the active molecule with high spatiotemporal control. nih.gov The ortho-nitrobenzyl (ONB) group is one of the most widely used photolabile protecting groups. nih.govacs.orgresearchgate.net Upon UV irradiation, the ONB group undergoes an intramolecular rearrangement to release a protected functional group (like an alcohol, amine, or carboxylic acid) and forms an ortho-nitrosobenzaldehyde byproduct. acs.orgresearchgate.net

While 3-Bromo-5-nitrobenzyl fluoride has a meta-nitrobenzyl structure, which differs from the more common ortho-isomer, the underlying principle of using a nitrobenzyl moiety for photoactivation is relevant. The photochemical properties of the meta-isomer would be different, but it could still be employed in the design of photoactivatable reagents or photolabile linkers, where light is used to cleave a bond and activate a biological or chemical process.

Role in Material Science Precursor Synthesis

The versatility of 3-Bromo-5-nitrobenzyl fluoride extends to material science, where functionalized aromatic compounds are used to build materials with specific properties. Nitroaromatic compounds are key starting materials for a range of products, including dyes and polymers. nih.gov They have also been incorporated into hybrid materials for sensing applications, such as the detection of explosives like TNT. nih.govmdpi.com

The multiple reactive sites on 3-Bromo-5-nitrobenzyl fluoride allow it to be incorporated into polymers or attached to surfaces. For example, the bromo group could be used for electropolymerization or as an initiator site for atom transfer radical polymerization (ATRP). The nitro group could be used to tune the electronic properties of a material or serve as a recognition site. Such functional materials have applications in sensors, electronics, and advanced coatings. mdpi.com

Contribution of 3-Bromo-5-nitrobenzyl Fluoride to Catalyst and Ligand Design Remains an Area of Untapped Potential

Extensive searches of scientific literature and chemical databases have revealed no specific instances of 3-Bromo-5-nitrobenzyl fluoride being utilized as a molecular building block in the design or synthesis of catalysts and ligands. While the bromo- and nitro-substituted aromatic scaffold is a common motif in various areas of chemical synthesis, its application in the development of catalytic systems or coordinating ligands appears to be undocumented for this particular benzylic fluoride derivative.

The reactivity of the benzyl fluoride moiety, coupled with the electronic and steric influence of the bromo and nitro substituents, theoretically offers potential for its incorporation into larger molecular frameworks. The bromine atom could serve as a handle for cross-coupling reactions, and the nitro group could be reduced to an amine for further functionalization, both common strategies in ligand synthesis. However, the current body of scientific literature does not provide any examples of these theoretical pathways being explored for 3-Bromo-5-nitrobenzyl fluoride in the context of catalysis.

General classes of related compounds, such as other nitrophenyl derivatives and benzyl halides, have been investigated in catalysis. For instance, nitrophenols have been the subject of catalytic hydrogenation studies, and various benzyl halides are known precursors in the synthesis of catalyst ligands. Despite these broader contexts, the specific compound "3-Bromo-5-nitrobenzyl fluoride" has not been identified in the literature as a component of any reported catalyst or ligand structure.

This lack of documented application suggests that the contribution of 3-Bromo-5-nitrobenzyl fluoride to catalyst and ligand design is a field yet to be explored. The unique combination of functional groups present in this molecule could potentially offer novel properties to a catalytic system, but further research and development would be required to substantiate this.

Future Perspectives and Emerging Research Avenues

Green Chemistry Approaches in 3-Bromo-5-nitrobenzyl Fluoride (B91410) Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. dovepress.comrsc.org For the synthesis of 3-Bromo-5-nitrobenzyl fluoride, future research is expected to focus on several key areas of green chemistry. dovepress.comrsc.org

One major avenue is the development of safer and more environmentally benign fluorination and nitration reagents. Traditional methods often rely on hazardous reagents, and the search for greener alternatives is paramount. dovepress.com For instance, recent advancements have highlighted novel methods for creating sulfonyl fluorides from easily accessible materials like thiols and disulfides, using safer reagents and producing non-toxic byproducts, which could be adapted for benzyl (B1604629) fluoride synthesis. eurekalert.org

| Green Chemistry Principle | Application in 3-Bromo-5-nitrobenzyl Fluoride Synthesis | Potential Benefits |

| Safer Solvents & Auxiliaries | Replacement of hazardous solvents with greener alternatives like ionic liquids or supercritical fluids. | Reduced environmental pollution and improved worker safety. |

| Atom Economy | Development of synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation and increased efficiency. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the aromatic core. | Reduced reliance on petrochemicals and a more sustainable chemical industry. |

| Catalysis | Design of highly selective and recyclable catalysts for the bromination, nitration, and fluorination steps. | Increased reaction efficiency, reduced waste, and lower energy consumption. |

Continuous Flow Processing for Scalable Production

For the industrial-scale production of 3-Bromo-5-nitrobenzyl fluoride, continuous flow chemistry offers significant advantages over traditional batch processing. rsc.orgnih.govrsc.org This technology enables reactions to be carried out in a continuous stream within a network of tubes or microreactors, providing precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgbeilstein-journals.org

The nitration of aromatic compounds, a key step in the synthesis of 3-Bromo-5-nitrobenzyl fluoride, is often highly exothermic and can pose safety risks in large-scale batch reactors. Continuous flow systems mitigate these risks by offering superior heat exchange and handling smaller reaction volumes at any given time. nih.gov This enhanced safety profile allows for the use of more reactive reagents and higher temperatures, potentially leading to faster reaction times and improved yields. nih.gov

Furthermore, the integration of in-line purification and analysis techniques within a continuous flow setup can streamline the entire production process, from starting materials to the final, purified product. This can lead to a significant reduction in manufacturing costs and a smaller physical footprint for the production facility. The development of robust and automated continuous flow platforms is a key area of future research for the scalable and efficient synthesis of 3-Bromo-5-nitrobenzyl fluoride and other fine chemicals. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited, potential for thermal runaways. | Excellent, precise temperature control. |

| Safety | Higher risk with exothermic reactions. | Inherently safer due to small reaction volumes. |

| Scalability | Challenging, often requires re-optimization. | Straightforward, by extending operation time. |

| Process Control | Less precise control over reaction parameters. | Precise control over stoichiometry, mixing, and residence time. rsc.org |

| Reproducibility | Can vary between batches. | High degree of consistency and reproducibility. |

Exploration of Unconventional Reactivity Modes

The unique arrangement of bromo, nitro, and benzyl fluoride functionalities on the aromatic ring of 3-Bromo-5-nitrobenzyl fluoride opens up possibilities for exploring unconventional reactivity patterns. While the individual reactivity of these groups is well-understood, their interplay could lead to novel chemical transformations.

Future research may focus on harnessing the electronic effects of the nitro and benzyl fluoride groups to modulate the reactivity of the bromine atom in cross-coupling reactions. nbinno.com This could enable the development of new catalytic systems that are highly selective for this specific substrate. The electron-withdrawing nature of the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), and exploring this reactivity with a wider range of nucleophiles could lead to the synthesis of novel derivatives. nbinno.com

Furthermore, the benzyl fluoride moiety itself can participate in a variety of reactions. Research into the activation of the C-F bond, which is typically strong and unreactive, could lead to new methods for functionalizing this position. dovepress.com Additionally, photochemical or electrochemical activation methods could be employed to induce novel radical-based reactions, expanding the synthetic utility of 3-Bromo-5-nitrobenzyl fluoride beyond its current applications.

Integration with Machine Learning for Reaction Optimization and Prediction

The integration of machine learning and artificial intelligence is set to revolutionize the field of chemical synthesis. beilstein-journals.orgnih.gov For 3-Bromo-5-nitrobenzyl fluoride, machine learning algorithms can be employed to optimize existing synthetic routes and predict the outcomes of new reactions. semanticscholar.orgacs.org

By feeding experimental data into a machine learning model, it is possible to identify the optimal reaction conditions—such as temperature, solvent, catalyst, and reaction time—to maximize the yield and purity of the desired product while minimizing byproducts. beilstein-journals.orgnih.gov This data-driven approach can significantly accelerate the research and development process, reducing the number of experiments required and saving valuable time and resources. nih.gov

Moreover, machine learning models can be trained to predict the reactivity of 3-Bromo-5-nitrobenzyl fluoride in unexplored chemical space. beilstein-journals.org By analyzing the molecule's structural features and comparing them to vast databases of known reactions, these models can suggest novel transformations and predict their feasibility and potential outcomes. This predictive power can guide synthetic chemists in designing new experiments and discovering novel applications for this important chemical intermediate. The combination of high-throughput experimentation with machine learning will be a particularly powerful tool for rapidly mapping the reaction landscape of 3-Bromo-5-nitrobenzyl fluoride. beilstein-journals.org

| Machine Learning Application | Description | Potential Impact on 3-Bromo-5-nitrobenzyl Fluoride |

| Reaction Optimization | Algorithms analyze experimental data to identify the optimal set of reaction conditions for a desired outcome. | Increased yields, reduced impurities, and faster process development for its synthesis. |

| Predictive Modeling | Models are trained on large datasets of chemical reactions to predict the outcome of new, untested reactions. | Guidance for researchers in exploring novel reactivity and designing new synthetic routes. |

| Retrosynthesis Planning | AI tools suggest potential synthetic pathways for a target molecule, starting from available precursors. | Identification of more efficient and sustainable synthetic routes to 3-Bromo-5-nitrobenzyl fluoride. |

| Catalyst Design | Machine learning can be used to design new catalysts with enhanced activity and selectivity for specific reactions. | Development of bespoke catalysts for the efficient synthesis and functionalization of 3-Bromo-5-nitrobenzyl fluoride. |

Q & A

Q. What are the recommended synthetic routes for 3-bromo-5-nitrobenzyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and nitration of benzyl fluoride derivatives. For example, bromination of 5-nitrobenzyl fluoride using -bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl at 80°C can yield the target compound . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of NBS). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity product (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-5-nitrobenzyl fluoride?

- Methodological Answer : Use a combination of to confirm substitution patterns (e.g., bromine and nitro group positions) and for fluorine environment analysis . IR spectroscopy identifies nitro (1520–1350 cm) and C-F (1100–1000 cm) stretches. Mass spectrometry (EI-MS or HRMS) verifies molecular ion peaks () and isotopic patterns for bromine . X-ray crystallography resolves structural ambiguities in crystalline derivatives .

Q. How should 3-bromo-5-nitrobenzyl fluoride be stored to ensure stability during experiments?

- Methodological Answer : Store under inert atmosphere (argon) in amber glass vials at –20°C to prevent photodegradation and hydrolysis. Avoid exposure to moisture; use molecular sieves (3Å) in storage containers. For short-term use, refrigeration (2–8°C) with desiccant packs is acceptable . Waste must be neutralized (e.g., with sodium bicarbonate) and disposed via certified hazardous waste handlers .

Advanced Research Questions

Q. How can contradictory spectral data for 3-bromo-5-nitrobenzyl fluoride derivatives be resolved?

- Methodological Answer : Contradictions (e.g., unexpected splitting) often arise from rotamers or impurities. Use variable-temperature NMR to detect dynamic processes or employ 2D techniques (COSY, NOESY) for spatial correlation . Cross-validate with alternative methods like X-ray diffraction or computational modeling (DFT for optimized geometries) . For impurities, repurify via preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies are recommended for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and bases (KCO vs. CsF) in toluene/ethanol at 80–110°C. Monitor boronic acid coupling partners (e.g., phenylboronic acid derivatives) for regioselectivity . Use in situ to track reaction kinetics and optimize ligand ratios (e.g., 1:1.5 Pd:ligand) .

Q. How can researchers address low yields in nitro-group reduction reactions involving this compound?

- Methodological Answer : Catalytic hydrogenation (H, Pd/C) may fail due to competing dehalogenation. Instead, use transfer hydrogenation (ammonium formate, Pd/C in methanol) at 60°C . For selective reduction, employ SnCl/HCl in ethanol, but monitor bromine stability via LC-MS. Alternative routes include electrochemical reduction (Pt electrode, 0.5 M HSO) to preserve the bromide .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify electrophilic/nucleophilic sites. Use molecular dynamics (MD) simulations to study solvent effects (e.g., DMSO vs. THF) on reaction pathways . Validate predictions with experimental Hammett substituent constants (σ values for –NO and –Br) .

Q. How can degradation pathways of 3-bromo-5-nitrobenzyl fluoride under acidic/basic conditions be analyzed?

- Methodological Answer : Conduct forced degradation studies:

- Acidic : 0.1 M HCl at 50°C; monitor via LC-MS for debromination (loss of 79/81 Da) or nitro group reduction.

- Basic : 0.1 M NaOH at 25°C; check for fluoride displacement (F release via ion chromatography) .

Identify intermediates using high-resolution mass spectrometry (HRMS) and propose mechanisms via kinetic isotope effects (KIE) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.